- JAK PI3K/mTOR inhibitors combination therapy, World Intellectual Property Organization, , ,

Cas no 941685-37-6 (Ruxolitinib (S enantiomer))

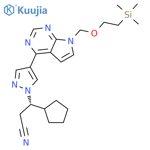

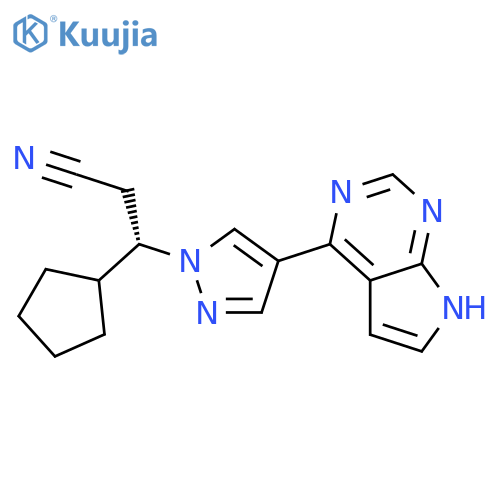

Ruxolitinib (S enantiomer) structure

Produktname:Ruxolitinib (S enantiomer)

CAS-Nr.:941685-37-6

MF:C17H18N6

MW:306.365022182465

MDL:MFCD13184797

CID:1064064

PubChem ID:50878566

Ruxolitinib (S enantiomer) Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile

- S-Ruxolitinib (INCB018424)

- (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (ent-Ruxolitinib)

- (3S)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

- (S)-Ruxolitinib

- INCB18424

- INCB-18424

- S-Ruxolitinib

- Ruxolitinib (S enantiomer)

- (βS)-β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile (ACI)

- INCB 18424

- (betaS)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile

- F85017

- (3S)-3-CYCLOPENTYL-3-(4-{7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRAZOL-1-YL)PROPANENITRILE

- s2902

- CHEMBL1287854

- Ruxolitinib, S-

- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (betaS)-

- (3S)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile

- AKOS005145906

- MS-24437

- CCG-265007

- 941685-37-6

- HY-50856A

- WVA83G6MCW

- Ruxolitinib S enantiomer

- BCP15524

- SW220207-1

- EX-A4005

- AC-30902

- BDBM50557386

- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (betaS)

- DTXSID30678918

- (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

- SCHEMBL99225

- BRD-K19601669-001-03-5

- ruxolitinib-(S)

- DB-309925

- S-INCB18424

-

- MDL: MFCD13184797

- Inchi: 1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m0/s1

- InChI-Schlüssel: HFNKQEVNSGCOJV-HNNXBMFYSA-N

- Lächelt: [C@H](C1CCCC1)(N1N=CC(C2N=CN=C3NC=CC=23)=C1)CC#N

Berechnete Eigenschaften

- Genaue Masse: 306.15929460g/mol

- Monoisotopenmasse: 306.15929460g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 23

- Anzahl drehbarer Bindungen: 4

- Komplexität: 453

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.1

- Topologische Polaroberfläche: 83.2Ų

Experimentelle Eigenschaften

- Dichte: 1.40±0.1 g/cm3 (20 ºC 760 Torr),

- Löslichkeit: Insuluble (5.5E-3 g/L) (25 ºC),

Ruxolitinib (S enantiomer) Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Ruxolitinib (S enantiomer) Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021578-1mg |

Ruxolitinib (S enantiomer) |

941685-37-6 | 99% | 1mg |

¥710 | 2024-07-19 | |

| eNovation Chemicals LLC | D480345-20g |

(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-1H-pyrazol-1-yl]propanenitrile |

941685-37-6 | 98% | 20g |

$3480 | 2023-09-03 | |

| Ambeed | A579847-250mg |

(S)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |

941685-37-6 | 98% | 250mg |

$424.0 | 2025-02-21 | |

| MedChemExpress | HY-50856A-10mM*1 mL in DMSO |

Ruxolitinib (S enantiomer) |

941685-37-6 | 99.77% | 10mM*1 mL in DMSO |

¥800 | 2024-07-20 | |

| TRC | C988940-25mg |

(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (ent-Ruxolitinib) |

941685-37-6 | 25mg |

$ 518.00 | 2023-09-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6156-100 mg |

S-Ruxolitinib |

941685-37-6 | 99.79% | 100MG |

¥4083.00 | 2022-04-26 | |

| eNovation Chemicals LLC | D480345-25mg |

(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-1H-pyrazol-1-yl]propanenitrile |

941685-37-6 | 98% | 25mg |

$272 | 2024-05-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S872329-1mg |

S-Ruxolitinib (INCB018424) |

941685-37-6 | 99% | 1mg |

¥892.80 | 2022-01-13 | |

| MedChemExpress | HY-50856A-10mM*1mLinDMSO |

Ruxolitinib (S enantiomer) |

941685-37-6 | 99.77% | 10mM*1mLinDMSO |

¥800 | 2023-07-26 | |

| MedChemExpress | HY-50856A-100mg |

Ruxolitinib (S enantiomer) |

941685-37-6 | 99.77% | 100mg |

¥4500 | 2024-07-20 |

Ruxolitinib (S enantiomer) Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 - 30 °C; 2 - 3 h, 30 - 35 °C

Referenz

- A novel process for the preparation of ruxolitinib phosphate, India, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

Referenz

- Topical formulation comprising (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

Referenz

- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor and/or a JAK-2 inhibitor, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, rt → 100 °C

Referenz

- Preparation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase 2 inhibitors and degraders for treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt

Referenz

- Preparation of pyrrolopyrimidine derivatives as Janus kinase inhibitors for treatment of dry eye and other eye related diseases, World Intellectual Property Organization, , ,

Ruxolitinib (S enantiomer) Raw materials

- Methanesulfonic acid, 1,1,1-trifluoro-, 7H-pyrrolo[2,3-d]pyrimidin-4-yl ester

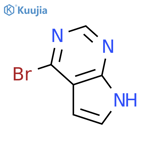

- 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine

- (3S)-3-cyclopentyl-3-[4-(7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile

- (βS)-β-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile

Ruxolitinib (S enantiomer) Preparation Products

Ruxolitinib (S enantiomer) Verwandte Literatur

-

1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

3. Book reviews

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

941685-37-6 (Ruxolitinib (S enantiomer)) Verwandte Produkte

- 941678-49-5(Ruxolitinib)

- 1092939-17-7(Ruxolitinib phosphate)

- 881440-59-1(N-(3-chloroadamantan-1-yl)methylthiophene-2-carboxamide)

- 3002455-87-7((2,3-Difluoro-4-(trifluoromethyl)phenyl)(furan-2-yl)methanol)

- 1093879-99-2(Methyl 6-chloro-2-(chloromethyl)nicotinate)

- 146949-07-7(4-n-Propylbenzenesulfonyl chloride)

- 778646-91-6(Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate)

- 903324-48-1(N-(3-nitrophenyl)-N'-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)

- 1261588-82-2(2-(2-(Trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine-3-acetonitrile)

- 2137507-24-3(2-(5-bromo-3-fluoropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:941685-37-6)Ruxolitinib (S enantiomer)

Reinheit:99%/99%/99%

Menge:50mg/100mg/250mg

Preis ($):188.0/339.0/579.0